![molecular formula C14H16ClN3O3 B2802041 3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide CAS No. 1454587-50-8](/img/structure/B2802041.png)
3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as pyrazole carboxamides and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Discovery and Obesity Treatment
One significant application of related compounds is in the treatment of obesity. A study described the discovery of a novel cannabinoid-1 receptor (CB1R) inverse agonist, highlighting its potential for treating obesity. The compound demonstrated efficacy in reducing body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism, showing promise for clinical evaluation (Lin Yan et al., 2010).
Synthesis and Antitumor Activities
Another research focus is on the compound's antitumor activities. For example, a study aimed to synthesize a related compound and assess its antitumor activities, which resulted in the identification of compounds with promising antitumor activities. This indicates potential applications in cancer therapy (Z. Xin, 2012).
Antimicrobial and Anticancer Agents
Further research has explored the synthesis of novel pyrazole derivatives, including those with structural similarities, for their potential as antimicrobial and anticancer agents. These studies have identified compounds with higher anticancer activity than reference drugs and significant antimicrobial activity, suggesting their utility in developing new therapeutic agents (H. Hafez et al., 2016).
Antiobesity Activity and CB1 Receptor Antagonism
Research into diaryl dihydropyrazole-3-carboxamides has revealed compounds with significant in vivo antiobesity activity related to CB1 receptor antagonism. These compounds were evaluated for their appetite suppression and body weight reduction capabilities in animal models, showcasing the therapeutic potential of pyrazole derivatives in obesity treatment (Brijesh Kumar Srivastava et al., 2007).
Synthesis and Structure Analysis
There's also a focus on the synthesis and structural analysis of related compounds, aiming to improve our understanding of their chemical properties and potential applications in various therapeutic areas. This includes the exploration of their crystal structure, molecular interactions, and computational modeling to predict and enhance their biological activities (M. Prabhuswamy et al., 2016).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-20-13(21-2)8-16-14(19)12-7-11(17-18-12)9-3-5-10(15)6-4-9/h3-7,13H,8H2,1-2H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMJHSWWBLDCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.